molecular formula C16H10O2 B1195159 2,3-Anthracenedicarboxaldehyde CAS No. 76197-35-8

2,3-Anthracenedicarboxaldehyde

Cat. No.: B1195159
CAS No.: 76197-35-8
M. Wt: 234.25 g/mol
InChI Key: HTKKRNQMBYGFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a rare and unique chemical provided to early discovery researchers. This compound is characterized by its aromatic structure, which includes two aldehyde groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 2,3-Anthracenedicarboxaldehyde involves the reaction of 9,10-dibromoanthracene with butyl-lithium to form the 9,10-dilithio derivative, which is then treated with dimethylformamide to yield 9,10-anthracenedicarboxaldehyde . Another method involves the oxidation of 9,10-bis(chloromethyl)anthracene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Anthracenedicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces 2,3-anthracenedicarboxylic acid.

    Reduction: Produces 2,3-anthracenedimethanol.

    Substitution: Produces various substituted anthracene derivatives depending on the substituent used.

Scientific Research Applications

2,3-Anthracenedicarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Studied for its potential use in drug development and as a fluorescent probe.

    Industry: Used in the development of materials with specific optical properties

Mechanism of Action

The mechanism by which 2,3-Anthracenedicarboxaldehyde exerts its effects involves its ability to interact with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes . Additionally, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedicarboxaldehyde: Similar structure but with aldehyde groups at different positions.

    2-Anthracenecarboxaldehyde: Contains only one aldehyde group attached to the anthracene core.

Uniqueness

2,3-Anthracenedicarboxaldehyde is unique due to the specific positioning of its aldehyde groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and other related compounds.

Properties

IUPAC Name

anthracene-2,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKKRNQMBYGFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227054
Record name 2,3-Anthracenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76197-35-8
Record name 2,3-Anthracenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76197-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Anthracenedicarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076197358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Anthracenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76197-35-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Anthracenedicarboxaldehyde
Reactant of Route 2
2,3-Anthracenedicarboxaldehyde
Reactant of Route 3
2,3-Anthracenedicarboxaldehyde
Reactant of Route 4
2,3-Anthracenedicarboxaldehyde
Reactant of Route 5
2,3-Anthracenedicarboxaldehyde
Reactant of Route 6
2,3-Anthracenedicarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.